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Introduction
ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential

Canonical (TRPC) 4 and 5 channels.[1][2][3][4] These non-selective cation channels are

implicated in a variety of physiological processes, and emerging evidence suggests their

significant role in the regulation of metabolic homeostasis. These application notes provide a

comprehensive overview of ML204 as a tool for metabolic pathway analysis, detailing its

observed effects and providing protocols for its use in both in vivo and in vitro experimental

settings.

Mechanism of Action
ML204 acts as an antagonist of TRPC4 and TRPC5 channels, blocking the influx of cations,

including Ca2+, into the cell.[1][2] The activation of TRPC4 and TRPC5 is often linked to G-

protein coupled receptor (GPCR) signaling and phospholipase C (PLC) activation.[5][6] By

inhibiting these channels, ML204 allows researchers to probe the downstream consequences

of TRPC4/TRPC5 blockade on various cellular and systemic metabolic pathways.
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The following tables summarize the reported quantitative effects of ML204 in a mouse model of

sucrose-induced metabolic imbalance.

Table 1: In Vivo Efficacy of ML204

Parameter Value Source

IC50 (TRPC4β-mediated Ca2+

influx)
0.96 µM [1][2]

IC50 (TRPC4β current

inhibition)
2.6 - 2.9 µM [3]

Selectivity (vs. TRPC6) 19-fold [1][2]

Table 2: Effects of ML204 on Metabolic Parameters in a High-Sucrose Diet Mouse Model[7][8]

Parameter Diet
Vehicle
Control

ML204 (2
mg/kg)

Fold Change

Blood Glucose

(mg/dL)
Standard ~150 ~250 ~1.67

High-Sucrose ~200 ~350 ~1.75

Triglycerides

(mg/dL)
High-Sucrose ~150 ~250 ~1.67

Total Cholesterol

(mg/dL)
High-Sucrose ~150 ~200 ~1.33

Adipose Tissue

TNFα (pg/mg

protein)

High-Sucrose ~40 ~60 1.5

Liver TNFα

(pg/mg protein)
High-Sucrose ~20 ~30 1.5

Data are approximated from graphical representations in the source material and are intended

for comparative purposes.
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Experimental Protocols
In Vivo Protocol: Induction of Metabolic Imbalance in
Mice
This protocol is based on a study investigating the effects of ML204 on sucrose-induced

metabolic alterations.[7]

1. Animal Model and Diet:

Species: Male Swiss mice.

Diet:

Control Group: Standard rodent chow and water ad libitum.

High-Sucrose (HS) Group: Standard rodent chow and a 30% sucrose solution in drinking

water ad libitum.

Duration: 20 weeks to induce metabolic imbalance.

2. ML204 Administration:

Compound: ML204, dissolved in 3% DMSO in PBS.

Dose: 2 mg/kg body weight.

Route of Administration: Subcutaneous injection.

Frequency: Once daily for 7 consecutive days, starting at week 19.

Control: Vehicle (3% DMSO in PBS) administered under the same regimen.

3. Metabolic Phenotyping:

Glucose Tolerance Test (GTT):

Fast animals for 6 hours.
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Administer a 2 g/kg glucose solution via intraperitoneal injection.

Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.

Blood Lipid Analysis:

Collect blood samples via cardiac puncture at the end of the study.

Measure plasma triglycerides and total cholesterol using commercially available enzymatic

kits.

Tissue Analysis:

Harvest mesenteric adipose tissue and liver.

Homogenize tissues for the measurement of inflammatory markers such as TNFα using

ELISA kits.

Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for

hepatic steatosis and adipocyte size).

In Vitro Protocols: Cellular Metabolic Analysis
While specific studies detailing the use of ML204 for in vitro analysis of glycolysis and oxidative

phosphorylation are limited, the following protocols can be adapted to investigate its effects on

cellular energy metabolism.

Protocol 1: Analysis of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol provides a framework for using the Agilent Seahorse XF platform to measure

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), as indicators of

oxidative phosphorylation and glycolysis, respectively.[9][10][11][12][13]

1. Cell Culture and Seeding:

Select a cell line relevant to the metabolic pathway of interest.
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Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

Allow cells to adhere and grow overnight.

2. ML204 Treatment:

Prepare a stock solution of ML204 in DMSO.

On the day of the assay, prepare fresh dilutions of ML204 in Seahorse XF assay medium to

the desired final concentrations. It is recommended to perform a dose-response curve (e.g.,

0.1, 1, 10, 25 µM) to determine the optimal concentration.

Replace the culture medium with the ML204-containing assay medium or vehicle control.

Incubate the cells for a predetermined duration (e.g., 1, 6, or 24 hours) in a non-CO2

incubator at 37°C for 45-60 minutes prior to the assay.

3. Seahorse XF Mito Stress Test:

This assay assesses mitochondrial function by the sequential injection of mitochondrial

inhibitors.

Port A: Oligomycin (inhibits ATP synthase).

Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential).

Port C: Rotenone/Antimycin A (Complex I and III inhibitors).

Run the pre-programmed Mito Stress Test protocol on the Seahorse XF Analyzer.

4. Seahorse XF Glycolysis Stress Test:

This assay measures key parameters of glycolytic flux.

Port A: Glucose (to fuel glycolysis).

Port B: Oligomycin (to force cells to rely on glycolysis for ATP production).

Port C: 2-Deoxy-D-glucose (2-DG, a competitive inhibitor of hexokinase).
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Run the pre-programmed Glycolysis Stress Test protocol.

5. Data Analysis:

Normalize OCR and ECAR data to cell number.

Analyze the key parameters of mitochondrial respiration (basal respiration, ATP-linked

respiration, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis,

glycolytic capacity, glycolytic reserve).

Protocol 2: Measurement of Cellular ATP Levels

This protocol allows for the quantification of total cellular ATP as an indicator of energy status

following treatment with ML204.[14][15][16][17]

1. Cell Culture and Treatment:

Seed cells in a 96-well white, clear-bottom plate at an optimal density.

Treat cells with varying concentrations of ML204 or vehicle control for the desired duration.

2. ATP Measurement:

Use a commercially available luciferin/luciferase-based ATP assay kit (e.g., CellTiter-Glo®).

Equilibrate the plate and reagents to room temperature.

Add the ATP reagent to each well.

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

Measure luminescence using a plate reader.

3. Data Normalization:

In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize ATP

levels to cell number.
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Caption: Proposed signaling pathway of ML204 in metabolic regulation.
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Caption: Experimental workflow for in vitro metabolic analysis using ML204.
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Caption: Logical relationship of ML204's action on metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

